(R)-(-)-Phenylephrine-d3 HCl (R)-(-)-Phenylephrine-d3 HCl Phenylephrine,a sympathomimetic amine, is a selective α1-adrenergic receptor agonist of the phenethylamine class.
Brand Name: Vulcanchem
CAS No.: 1276197-50-2
VCID: VC0196590
InChI:
SMILES:
Molecular Formula: C9H10NO2D3·HCl
Molecular Weight: 106.69

(R)-(-)-Phenylephrine-d3 HCl

CAS No.: 1276197-50-2

Cat. No.: VC0196590

Molecular Formula: C9H10NO2D3·HCl

Molecular Weight: 106.69

Purity: > 95%

* For research use only. Not for human or veterinary use.

(R)-(-)-Phenylephrine-d3 HCl - 1276197-50-2

CAS No. 1276197-50-2
Molecular Formula C9H10NO2D3·HCl
Molecular Weight 106.69

(R)-(-)-Phenylephrine-d3 HCl is a deuterium-labeled form of phenylephrine hydrochloride, a widely used sympathomimetic amine that functions as a selective α1-adrenergic receptor agonist belonging to the phenethylamine class. The compound is distinguished by the replacement of three hydrogen atoms with deuterium (a stable isotope of hydrogen), which makes it particularly valuable in scientific research. The primary significance of this deuterated analog lies in its utility as a reference standard in analytical chemistry and its applications in pharmacokinetic and metabolic studies.

The "R" in the nomenclature indicates the specific stereochemistry of the molecule, while the negative sign in parentheses refers to its optical rotation. This stereochemical configuration is crucial for its biological activity, as the R-enantiomer is primarily responsible for the pharmacological effects associated with phenylephrine. The deuteration pattern, indicated by "d3," specifies that three hydrogen atoms have been substituted with deuterium atoms, creating a compound with altered physical properties while maintaining similar chemical reactivity.

In pharmaceutical research, deuterated compounds like (R)-(-)-Phenylephrine-d3 HCl are increasingly recognized for their value in drug development and metabolic studies. The deuterium-hydrogen substitution can affect bond strength and reaction rates, potentially altering metabolic pathways and pharmacokinetic profiles. These properties make deuterated compounds valuable tools for understanding drug metabolism and developing improved therapeutic agents.

Historical Context and Development

The development of deuterated compounds for pharmaceutical research gained momentum in the late 20th century, with significant advances in synthetic methodologies and analytical techniques. The synthesis of (R)-(-)-Phenylephrine-d3 HCl represents part of this broader trend, where isotopically labeled compounds serve as important reference materials and research tools.

The specific interest in phenylephrine derivatives stems from the widespread use of phenylephrine as a decongestant and vasopressor. Understanding its metabolism, distribution, and excretion is crucial for optimizing its therapeutic use and developing improved formulations. The deuterated analog provides a means to trace these processes with high specificity and sensitivity.

Chemical Properties and Structure

Basic Chemical Information

(R)-(-)-Phenylephrine-d3 HCl is formally identified by its Chemical Abstracts Service (CAS) registry number 1276197-50-2 . Its molecular formula is C9H10NO2D3·HCl, indicating the presence of nine carbon atoms, ten hydrogen atoms, one nitrogen atom, two oxygen atoms, three deuterium atoms, and one hydrochloride group. The molecular weight of the compound is reported as 106.69 g/mol, although there appears to be some discrepancy in the literature regarding this value.

Physical and Chemical Properties

Table 1: Key Chemical Properties of (R)-(-)-Phenylephrine-d3 HCl

PropertyValueNotes
CAS Number1276197-50-2Unique identifier for chemical substances
Molecular FormulaC9H10NO2D3·HClIndicates three deuterium atoms and HCl salt
Molecular Weight106.69 g/molAs reported in chemical databases
Purity> 95%Typical commercial specification
StateSolidAt room temperature and pressure
SolubilitySoluble in waterEnhanced by hydrochloride salt form
Optical RotationNegative (-)Consistent with R-configuration
Related CAS61-76-7Non-deuterated phenylephrine

The physical properties of (R)-(-)-Phenylephrine-d3 HCl are generally similar to those of non-deuterated phenylephrine hydrochloride, with minor differences due to the isotope effect. Deuteration can slightly alter properties such as melting point, solubility, and crystalline structure, although these changes are typically minimal. The compound is expected to be a white to off-white crystalline solid, similar to phenylephrine hydrochloride.

Synthesis and Preparation Methods

Quality Control and Characterization

Quality control for (R)-(-)-Phenylephrine-d3 HCl focuses on several key parameters:

  • Chemical purity, typically exceeding 95% for research-grade material

  • Isotopic purity, measuring the extent of deuterium incorporation

  • Enantiomeric purity, ensuring the correct R-configuration

  • Salt formation, confirming complete conversion to the hydrochloride form

Analytical techniques commonly employed for characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and deuterium positioning

  • Mass Spectrometry (MS) for molecular weight confirmation and isotopic distribution analysis

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Polarimetry for confirmation of optical rotation

  • X-ray crystallography for definitive structural determination

Pharmacological Properties and Mechanisms

Pharmacodynamic Profile

As a deuterated analog of phenylephrine, (R)-(-)-Phenylephrine-d3 HCl is expected to exhibit similar pharmacodynamic properties to the parent compound. Phenylephrine is a selective α1-adrenergic receptor agonist that acts primarily on vascular smooth muscle. This activity results in vasoconstriction, which explains its therapeutic use as a decongestant and vasopressor.

Pharmacokinetic Considerations

The primary pharmacokinetic distinction between (R)-(-)-Phenylephrine-d3 HCl and non-deuterated phenylephrine lies in the isotope effect on metabolic processes. Deuterium-carbon bonds are generally stronger than hydrogen-carbon bonds, which can lead to:

  • Slower rate of metabolic breakdown

  • Altered metabolic pathways

  • Different half-life and clearance profiles

  • Distinct metabolite formation patterns

These differences make (R)-(-)-Phenylephrine-d3 HCl particularly valuable in metabolic studies, as they allow researchers to distinguish between different metabolic routes and quantify the relative importance of various enzymatic processes.

Table 2: Comparative Pharmacokinetic Parameters (Hypothetical Based on General Deuteration Effects)

Note: MAO = Monoamine Oxidase; COMT = Catechol-O-Methyltransferase

Research Applications and Analytical Utility

Use as an Internal Standard

(R)-(-)-Phenylephrine-d3 HCl finds significant application as an internal standard in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) analyses. The deuterium labeling creates a mass shift that allows clear differentiation from the non-deuterated compound while maintaining nearly identical chromatographic behavior. This property is especially valuable in:

  • Quantitative analysis of phenylephrine in pharmaceutical formulations

  • Bioanalytical methods for phenylephrine in biological fluids

  • Stability studies and degradation profiling

  • Quality control processes for pharmaceutical manufacturing

The use of deuterated internal standards significantly enhances the accuracy and precision of analytical methods by compensating for variations in sample preparation, instrument response, and matrix effects.

Metabolic and Pharmacokinetic Studies

The deuterium labeling in (R)-(-)-Phenylephrine-d3 HCl enables detailed investigation of phenylephrine metabolism through techniques such as:

  • Metabolite identification using mass spectrometry

  • Quantification of metabolic ratios

  • Determination of metabolic pathways and enzyme contributions

  • Assessment of inter-individual variability in drug metabolism

Table 3: Research Applications of (R)-(-)-Phenylephrine-d3 HCl

Application CategorySpecific UsesAdvantages of Deuterated Analog
Analytical StandardsQuantitative analysis of phenylephrine in pharmaceuticalsCompensation for matrix effects and improved accuracy
Bioanalytical methods for clinical studiesClear differentiation from endogenous compounds
Quality control processesEnhanced precision in quantitative measurements
Metabolic StudiesMetabolite identificationMass shift allows tracking of metabolic transformations
Enzyme kinetics investigationsIsotope effects reveal rate-limiting steps
Metabolic pathway elucidationDistinguishes between competing pathways
Pharmacokinetic ResearchADME studiesImproved detection and quantification sensitivity
Drug-drug interaction studiesHelps identify interaction mechanisms
Population pharmacokineticsBetter discrimination of variability sources
Structural ResearchMass spectrometry fragmentation studiesAssists in structural assignments
Binding mechanism investigationsProbe for hydrogen bonding and steric factors

Note: ADME = Absorption, Distribution, Metabolism, and Excretion

Analytical Methods for Detection and Quantification

Mass Spectrometric Approaches

Mass spectrometry represents the most powerful and widely used technique for the analysis of (R)-(-)-Phenylephrine-d3 HCl, offering exceptional sensitivity and specificity. The deuterium labeling creates a characteristic mass shift of +3 Da compared to non-deuterated phenylephrine, allowing for unambiguous identification.

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is particularly well-suited for the analysis of (R)-(-)-Phenylephrine-d3 HCl in complex matrices. Multiple reaction monitoring (MRM) transitions specific to the deuterated compound can be established, enabling highly selective detection even in the presence of the non-deuterated analog.

Chromatographic Techniques

While mass spectrometry provides the detection capability, chromatographic separation remains essential for isolating (R)-(-)-Phenylephrine-d3 HCl from matrix components and potential interferences. Common approaches include:

  • Reversed-phase HPLC using C18 or phenyl columns

  • Hydrophilic interaction chromatography (HILIC) for enhanced retention of the polar compound

  • Ultra-high performance liquid chromatography (UHPLC) for improved resolution and faster analysis

The deuteration typically causes minimal changes in chromatographic retention compared to the non-deuterated analog, which is advantageous for comparative studies but may require high-resolution techniques for complete separation.

Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy offers powerful capabilities for structural confirmation and purity assessment of (R)-(-)-Phenylephrine-d3 HCl. The deuterium atoms create distinctive patterns in both 1H-NMR (by the absence of signals) and 2H-NMR (by the presence of deuterium signals). These patterns can confirm both the position and extent of deuteration.

Infrared (IR) spectroscopy can also provide valuable structural information, as C-D stretching vibrations occur at lower frequencies than the corresponding C-H vibrations. This creates characteristic shifts in the infrared spectrum that can confirm deuterium incorporation.

Comparative Studies with Related Compounds

Comparison with Non-deuterated Phenylephrine

The primary structural difference between (R)-(-)-Phenylephrine-d3 HCl and non-deuterated phenylephrine hydrochloride (CAS: 61-76-7) is the replacement of three hydrogen atoms with deuterium . This modification minimally affects the compound's chemical reactivity and receptor binding properties but can significantly impact its metabolic stability and mass spectrometric characteristics.

Table 4: Comparison Between (R)-(-)-Phenylephrine-d3 HCl and Related Compounds

CompoundCAS NumberMolecular FormulaKey Differences from (R)-(-)-Phenylephrine-d3 HCl
Phenylephrine HCl61-76-7C9H13NO2·HClNo deuterium atoms
(R)-Phenylephrine HCl61-76-7 (same as racemic)C9H13NO2·HClNo deuterium atoms, same stereochemistry
(S)-Phenylephrine HClNot providedC9H13NO2·HClNo deuterium atoms, opposite stereochemistry
Ephedrine HCl50-98-6C10H15NO·HClAdditional methyl group, different stereochemistry
Pseudoephedrine HCl345-78-8C10H15NO·HClAdditional methyl group, different stereochemistry

Relationship to Other Deuterated Analogs

Within the family of deuterated phenylephrine analogs, variations may exist in:

  • The number of deuterium atoms incorporated

  • The specific positions of deuteration

  • The stereochemical configuration

  • The salt form or absence thereof

These variations create a spectrum of research tools, each with specific applications depending on the research question being addressed. For instance, different deuteration patterns might be optimal for studying different metabolic pathways or for use as internal standards in specific analytical methods.

Future Research Directions

Expanding Analytical Applications

The utility of (R)-(-)-Phenylephrine-d3 HCl as an analytical standard continues to evolve with advances in analytical technology. Future developments may include:

  • Integration into multi-component internal standard mixtures for comprehensive metabolomics

  • Application in emerging ambient ionization mass spectrometry techniques

  • Development of reference materials for harmonizing analytical methods across laboratories

  • Incorporation into stability-indicating methods for complex pharmaceutical formulations

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